Cas no 1804628-79-2 (Methyl 6-(aminomethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-acetate)

Methyl 6-(aminomethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 6-(aminomethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-acetate
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- インチ: 1S/C11H13F3N2O4/c1-18-8(17)4-6-3-7(5-15)16-10(9(6)19-2)20-11(12,13)14/h3H,4-5,15H2,1-2H3
- InChIKey: UTPYKXGEQWYOQT-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C(=CC(CN)=N1)CC(=O)OC)OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 327
- XLogP3: 1
- トポロジー分子極性表面積: 83.7
Methyl 6-(aminomethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029085469-1g |
Methyl 6-(aminomethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-acetate |
1804628-79-2 | 97% | 1g |
$1,549.60 | 2022-04-02 |
Methyl 6-(aminomethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-acetate 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
Methyl 6-(aminomethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-acetateに関する追加情報
Introduction to Methyl 6-(aminomethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1804628-79-2)
Methyl 6-(aminomethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1804628-79-2) is a highly specialized organic compound with significant potential in various fields of chemistry, particularly in pharmaceutical and agrochemical industries. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple functional groups, including an aminomethyl, methoxy, and trifluoromethoxy substituents. The presence of these groups imparts distinctive chemical and biological properties, making it a valuable molecule for research and development.
The pyridine ring serves as the core structure of this compound, providing a rigid framework that facilitates the attachment of various substituents. The aminomethyl group at position 6 introduces amine functionality, which is known for its ability to form hydrogen bonds and participate in various biochemical interactions. This feature makes the compound potentially useful in drug design, where hydrogen bonding is critical for molecular recognition and binding affinity.
The methoxy group at position 3 contributes to the electronic properties of the molecule by donating electron density through resonance effects. This can influence the reactivity of the compound in both synthetic and biological environments. Additionally, the trifluoromethoxy group at position 2 introduces strong electron-withdrawing effects due to the highly electronegative trifluoromethyl group. This substitution pattern enhances the stability of the molecule and can significantly impact its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Recent studies have highlighted the importance of such multifunctional compounds in medicinal chemistry. For instance, researchers have explored the role of aminomethyl and trifluoromethoxy substituents in modulating the activity of pyridine-based compounds against various biological targets. These studies suggest that Methyl 6-(aminomethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-acetate could serve as a lead compound for developing new therapeutic agents targeting specific enzymes or receptors.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions, including nucleophilic substitutions, acetylations, and fluorinations. The use of advanced synthetic techniques ensures high purity and structural integrity, which are essential for both analytical characterization and biological testing.
From an applications perspective, this compound exhibits promising activity in preliminary assays targeting key biological pathways. For example, its ability to inhibit certain kinases or modulate ion channels has been reported in recent literature. Such findings underscore its potential as a starting material for drug discovery programs aimed at treating conditions such as cancer, inflammation, or neurodegenerative diseases.
Moreover, the presence of a methoxy group and a trifluoromethoxy group makes this compound highly versatile in terms of further chemical modifications. Researchers can exploit these groups to introduce additional functionalities or optimize pharmacokinetic profiles through techniques like bioisosteric replacement or prodrug design.
In conclusion, Methyl 6-(aminomethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1804628-79-2) is a compelling molecule with a rich structural complexity and diverse functional groups. Its unique combination of substituents positions it as a valuable tool in contemporary chemical research, offering opportunities for innovation across multiple disciplines.
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